Cas no 245329-26-4 (7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one)

7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one
- 7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one
- STL457162
- 2H-1-benzopyran-2-one, 7-hydroxy-3-(2-naphthalenyl)-
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- MDL: MFCD09880990
- インチ: 1S/C19H12O3/c20-16-8-7-15-10-17(19(21)22-18(15)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H
- InChIKey: DYLGKTFEJVAHBQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=CC2C=CC(=CC1=2)O)C1C=CC2C=CC=CC=2C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 469
- トポロジー分子極性表面積: 46.5
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303189-0.1g |
7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |
245329-26-4 | 0.1g |
$98.0 | 2023-09-06 | ||
Enamine | EN300-303189-0.25g |
7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |
245329-26-4 | 0.25g |
$142.0 | 2023-09-06 | ||
Enamine | EN300-303189-5g |
7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |
245329-26-4 | 5g |
$1075.0 | 2023-09-06 | ||
Enamine | EN300-303189-10.0g |
7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |
245329-26-4 | 10.0g |
$1593.0 | 2023-02-25 | ||
abcr | AB417083-5 g |
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |
245329-26-4 | 5 g |
€456.10 | 2023-07-19 | ||
Enamine | EN300-303189-2.5g |
7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |
245329-26-4 | 2.5g |
$726.0 | 2023-09-06 | ||
abcr | AB417083-1 g |
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |
245329-26-4 | 1 g |
€197.30 | 2023-07-19 | ||
TRC | H135885-1000mg |
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |
245329-26-4 | 1g |
$ 390.00 | 2022-06-04 | ||
TRC | H135885-2000mg |
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one |
245329-26-4 | 2g |
$ 615.00 | 2022-06-04 | ||
Enamine | EN300-303189-0.5g |
7-hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one |
245329-26-4 | 0.5g |
$271.0 | 2023-09-06 |
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-oneに関する追加情報
Comprehensive Overview of 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one (CAS No. 245329-26-4)
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one, with the CAS number 245329-26-4, is a synthetic organic compound belonging to the coumarin derivatives family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, materials science, and fluorescence research. The presence of both a hydroxyl group and a naphthyl moiety in its structure makes it a versatile intermediate for further chemical modifications.
Researchers and industry professionals often search for terms like "7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one synthesis", "CAS 245329-26-4 applications", and "coumarin derivatives in drug discovery". These queries reflect the growing interest in this compound's unique properties. Its fluorescence characteristics, for instance, make it a candidate for use in bioimaging and sensor technologies, aligning with the current trend of developing non-invasive diagnostic tools.
The compound's molecular structure features a coumarin backbone substituted with a 2-naphthyl group at the 3-position and a hydroxy group at the 7-position. This configuration contributes to its stability and reactivity, making it suitable for various organic synthesis pathways. Recent studies have explored its potential as a photoactive material in organic light-emitting diodes (OLEDs), a topic of high interest in sustainable technology discussions.
In the pharmaceutical sector, 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one has been investigated for its possible biological activities. While not a drug itself, its structural similarity to other bioactive coumarins has prompted research into its enzyme inhibition properties. This aligns with current pharmaceutical trends focusing on targeted therapies and personalized medicine approaches.
From a commercial perspective, the compound's purification methods and scalable synthesis are frequently searched topics. Manufacturers are particularly interested in optimizing production processes to meet the growing demand for high-purity coumarin derivatives in research and industrial applications. Recent advancements in green chemistry approaches have also been applied to its synthesis, addressing environmental concerns in chemical production.
The analytical characterization of CAS 245329-26-4 typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control, especially when the compound is used as a reference standard or intermediate in sensitive applications. The compound's spectral properties have been extensively documented, providing valuable data for researchers working with this material.
In material science applications, the naphthyl-substituted coumarin structure exhibits interesting photophysical properties. This has led to investigations into its potential use in advanced materials, particularly in the development of fluorescent probes and molecular sensors. Such applications are highly relevant to current research in environmental monitoring and biomedical diagnostics.
Storage and handling of 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one require standard laboratory precautions. While not classified as hazardous, proper chemical safety protocols should always be followed. The compound's stability under various conditions is another area of practical interest, particularly for long-term storage considerations in research and industrial settings.
The future research directions for this compound appear promising, with potential expansions into nanotechnology applications and drug delivery systems. Its modular structure allows for further derivatization, making it a valuable building block in medicinal chemistry and material design. These aspects position CAS 245329-26-4 as a compound of continuing interest in multiple scientific disciplines.
For researchers considering working with this compound, understanding its solubility characteristics and reactivity patterns is essential. Common solvents for 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one include DMSO and organic alcohols, though solubility may vary depending on temperature and concentration. These practical considerations are frequently searched by laboratory professionals preparing experiments with this material.
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